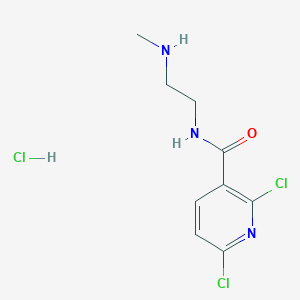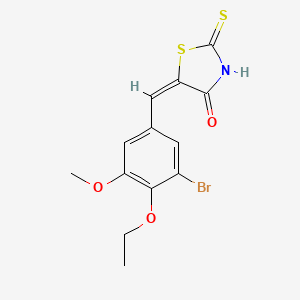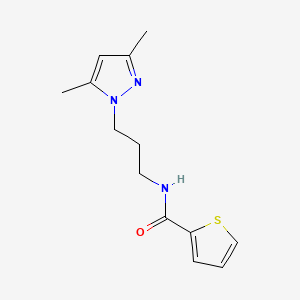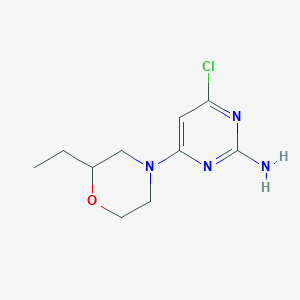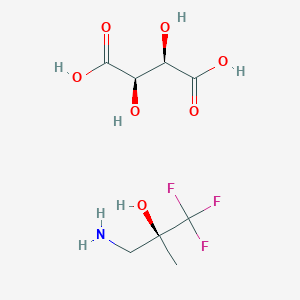
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, as well as trifluoromethyl and succinate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反応の分析
Types of Reactions
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
作用機序
The mechanism by which (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .
類似化合物との比較
Similar Compounds
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Lacks the succinate moiety but shares similar functional groups.
(2R,3R)-2,3-Dihydroxysuccinic acid: Contains the succinate moiety but lacks the trifluoromethyl and amino groups.
Uniqueness
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .
特性
分子式 |
C8H14F3NO7 |
|---|---|
分子量 |
293.19 g/mol |
IUPAC名 |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H8F3NO.C4H6O6/c1-3(9,2-8)4(5,6)7;5-1(3(7)8)2(6)4(9)10/h9H,2,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-;1-,2-/m01/s1 |
InChIキー |
CWRLZKYQXSRQQK-CGSHOFOJSA-N |
異性体SMILES |
C[C@](CN)(C(F)(F)F)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(CN)(C(F)(F)F)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



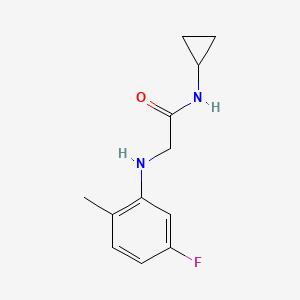
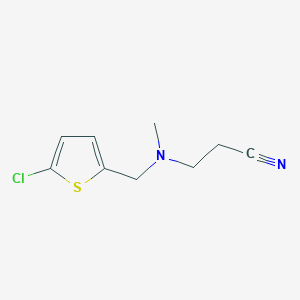



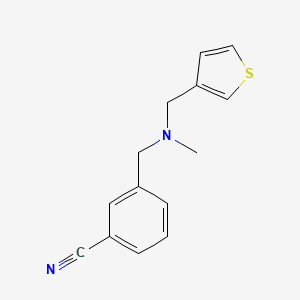
![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
